

A Comparative Guide to the Pharmacokinetics of Dolutegravir and its M3 Metabolite

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the antiretroviral drug dolutegravir and its oxidative metabolite, M3. The information presented is based on key experimental data to assist researchers in understanding the absorption, distribution, metabolism, and excretion of these compounds.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for dolutegravir in human plasma. It is important to note that while the M3 metabolite is a known product of dolutegravir's metabolism, its concentrations in plasma have been found to be below the limit of quantification in human studies. Therefore, specific pharmacokinetic parameters for M3 in plasma are not available in the current body of scientific literature. Unchanged dolutegravir is the predominant circulating component in plasma[1][2].

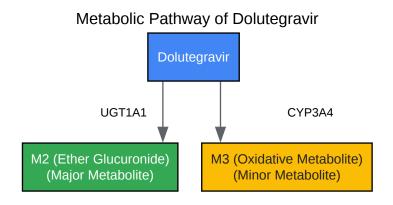
Parameter	Dolutegravir	M3 Metabolite
Cmax (µg/mL)	3.34	Not Quantifiable
Tmax (hr)	0.5[1][2]	Not Applicable
AUC (0-24hr) (µg.hr/mL)	43.4	Not Quantifiable
Terminal Half-life (t1/2) (hr)	15.6[1][2]	Not Applicable



Data for dolutegravir is based on a single 20 mg oral dose in healthy male subjects, as reported in the pivotal human mass balance study by Castellino et al. (2013).

Metabolic Pathway of Dolutegravir

Dolutegravir is primarily metabolized in the liver. The major pathway involves glucuronidation mediated by the UGT1A1 enzyme, leading to the formation of the M2 metabolite (an ether glucuronide). A minor pathway involves oxidation, primarily mediated by the CYP3A4 enzyme, which results in the formation of the M3 metabolite.



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Caption: Metabolic pathway of dolutegravir to its major (M2) and minor (M3) metabolites.

Experimental Protocols

The pharmacokinetic data for dolutegravir and the characterization of its metabolites were primarily established in a human mass balance study. The key methodologies from this study are detailed below.

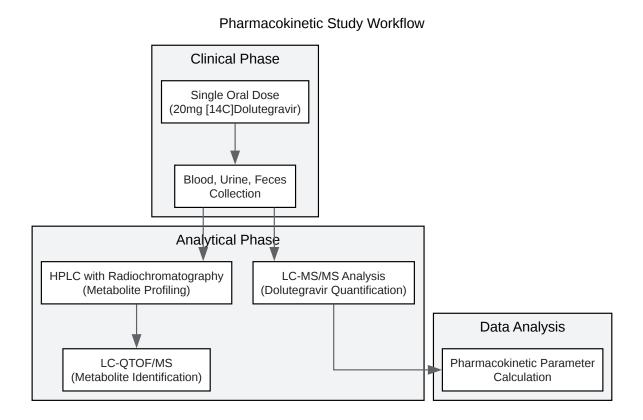
Human Mass Balance Study Protocol

- Study Design: An open-label, single-dose study in healthy male subjects[1][2].
- Dosing: A single oral dose of 20 mg of [14C]-labeled dolutegravir was administered[1][2].
- Sample Collection: Blood, plasma, urine, and feces were collected at predetermined time points to measure total radioactivity and the concentrations of dolutegravir and its metabolites[1][2].



Analytical Methods:

- Quantification of Dolutegravir in Plasma: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantitative analysis of dolutegravir in plasma samples[2].
- Metabolite Profiling: High-performance liquid chromatography (HPLC) with radiochromatographic detection was employed to profile the metabolites in plasma, urine, and feces.
- Metabolite Identification: The structures of the metabolites were elucidated using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS).



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Caption: Workflow of the human mass balance study for dolutegravir.



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- 2. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans PMC [pmc.ncbi.nlm.nih.gov]
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